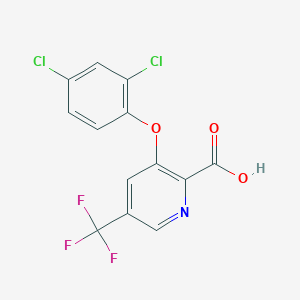

3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid

Descripción general

Descripción

3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H6Cl2F3NO3 and its molecular weight is 352.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses unaffected .

Mode of Action

When applied in high concentrations, synthetic auxins like 2,4-D can cause uncontrolled, disorganized growth in susceptible plants, eventually leading to their death .

Biochemical Pathways

2,4-d, a structurally similar compound, is known to be metabolized by certain bacteria and fungi . The tfdA gene, for example, encodes an α-ketoglutarate-dependent dioxygenase that catalyzes the first step of the 2,4-D degradation pathway .

Pharmacokinetics

2,4-d, a structurally similar compound, is known to be highly water-soluble . A study on 2,4-D in rats showed that after oral administration, the mean Cmax values were 601.9 and 218.4 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 1.10 and 0.02 L/ (h×kg), respectively .

Result of Action

2,4-d, a structurally similar compound, is known to cause uncontrolled growth in susceptible plants, leading to their death . It’s also known to have toxic effects on non-target organisms when used indiscriminately .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability and uptake of 2,4-D by organisms are strongly influenced by pH, temperature, and other environmental factors . The sensitivity of aquatic invertebrates to 2,4-D increases with temperature .

Análisis Bioquímico

Biochemical Properties

3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes and proteins involved in plant growth regulation. The compound mimics natural plant hormones, specifically auxins, leading to uncontrolled growth in broadleaf weeds. It binds to auxin receptors, activating the auxin signaling pathway, which results in increased synthesis of abscisic acid and ethylene, and elevated levels of reactive oxygen species . These interactions disrupt normal cellular processes, leading to the herbicidal effects observed.

Cellular Effects

The cellular effects of this compound are profound, particularly in plant cells. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound induces changes in the actin cytoskeleton, affecting cell shape and division . It also increases the production of reactive oxygen species, leading to oxidative stress and cellular damage. Additionally, the compound affects the levels of various plant hormones, further disrupting normal cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to auxin receptors, mimicking the action of natural auxins and activating the auxin signaling pathway . This activation leads to changes in gene expression, promoting uncontrolled cell growth and division. The compound also inhibits specific enzymes involved in cellular metabolism, further contributing to its herbicidal effects . The binding interactions with biomolecules and enzyme inhibition are crucial for its mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to the compound in vitro and in vivo studies has shown persistent effects on cellular function, including sustained oxidative stress and disruption of normal cellular processes . The stability and degradation of the compound are important factors in understanding its long-term impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . Studies have shown dose-dependent hepatic, renal, and pancreatic damage in animal models exposed to the compound . These toxic effects highlight the importance of understanding the dosage thresholds and potential adverse effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by various enzymes, including those involved in the degradation of chlorinated aromatic compounds . The metabolic pathways include hydroxylation and dechlorination processes, leading to the formation of several metabolites . These metabolic processes are crucial for the detoxification and elimination of the compound from biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is taken up by plant cells through active transport mechanisms and is distributed throughout the plant tissues. It accumulates in specific cellular compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be transported to other cellular compartments, such as the nucleus and chloroplasts . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution affects the compound’s interactions with biomolecules and its overall biological activity.

Actividad Biológica

3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid is a compound of interest due to its potential applications in pharmacology and agrochemicals. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a dichlorophenoxy moiety. Its chemical structure can be represented as follows:

This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

- Enzyme Inhibition : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively inhibit specific enzymes involved in metabolic pathways. Studies suggest that compounds with trifluoromethyl groups can exhibit improved binding affinity to target enzymes compared to their non-fluorinated counterparts .

- Receptor Interaction : The dichlorophenoxy group may facilitate interactions with various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis. This interaction is crucial for the compound's anticancer properties .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. For instance, in vitro studies demonstrated that the compound inhibited cell proliferation in several cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells . The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 20 ± 1.5 |

| CEM | 15 ± 0.8 |

These results indicate that the compound has a potent effect on cancer cell growth.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial properties against various pathogens. A study reported that it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Studies

- Case Study on Anticancer Efficacy : In a study involving human lung carcinoma cells (A549), treatment with the compound led to a significant reduction in cell viability, with an observed apoptotic effect confirmed by flow cytometry analysis. The study highlighted the mechanism of action involving caspase activation and mitochondrial damage .

- Case Study on Antimicrobial Activity : Another investigation assessed the antimicrobial potency of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating moderate antibacterial activity .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The trifluoromethyl group (CF₃) in organic compounds often enhances biological activity, making such compounds valuable in drug development. The compound has shown potential in various therapeutic areas:

- Anticancer Agents : Research indicates that pyridine derivatives can inhibit cancer cell proliferation. The presence of the trifluoromethyl group is associated with increased potency against specific cancer types due to enhanced lipophilicity and metabolic stability .

- Antimicrobial Activity : Compounds containing the pyridine ring have been studied for their antimicrobial properties. The incorporation of the 2,4-dichlorophenoxy moiety may further enhance these properties by improving the compound's interaction with microbial cell membranes .

- Enzyme Inhibition : Studies have shown that trifluoromethylated compounds can act as inhibitors for various enzymes, including those involved in metabolic pathways. This characteristic can be exploited for developing drugs targeting metabolic diseases .

Agrochemical Applications

The compound also finds applications in the agrochemical sector:

- Herbicides : The structural features of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid suggest potential use as a herbicide. Its ability to disrupt plant growth pathways makes it a candidate for controlling unwanted vegetation .

- Pesticides : Similar to herbicides, this compound may possess insecticidal properties due to its chemical structure, which can interfere with insect metabolism or behavior. Research into its efficacy against specific pests is ongoing .

Materials Science Applications

In materials science, compounds with trifluoromethyl groups are often utilized for their unique properties:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Fluorinated polymers are widely used in coatings and sealants due to their durability and hydrophobic characteristics .

- Advanced Coatings : The compound may also be used in formulating advanced coatings that require specific attributes such as weather resistance and low friction properties, making it suitable for automotive and aerospace applications .

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Inhibition of cancer cell proliferation |

| Antimicrobial activity | Enhanced membrane interaction | |

| Enzyme inhibition | Targeting metabolic pathways | |

| Agrochemicals | Herbicides | Disruption of plant growth pathways |

| Pesticides | Interference with insect metabolism | |

| Materials Science | Fluorinated polymers | Improved thermal stability |

| Advanced coatings | Weather resistance and low friction |

Propiedades

IUPAC Name |

3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F3NO3/c14-7-1-2-9(8(15)4-7)22-10-3-6(13(16,17)18)5-19-11(10)12(20)21/h1-5H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBKKVIMQUAGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.